

In-Depth Technical Guide to **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate</i>
Cat. No.:	B586715

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate**, a valuable chiral building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines commercial sourcing, summarizes available safety and handling information, and presents a generalized synthetic approach.

Chemical Identity and Properties

Tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, with the CAS number 454170-16-2, is a carbamate-protected chiral amino alcohol. The (1R,2R) stereochemistry of this molecule makes it a crucial intermediate for the asymmetric synthesis of various complex molecules, particularly in the development of novel therapeutic agents.^{[1][2]}

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	454170-16-2	[3]
Molecular Formula	C ₁₀ H ₁₉ NO ₃	[3]
Molecular Weight	201.26 g/mol	[3]
Melting Point	87.0 °C	[4][5]
Boiling Point (Predicted)	320.8 ± 31.0 °C	[4][5]
Density (Predicted)	1.08 ± 0.1 g/cm ³	[3]
Purity (Typical)	≥95% to ≥98%	[6][7]
Appearance	White to off-white solid	General Supplier Information
Storage Temperature	Room temperature or 2-8°C	[3]

Commercial Availability

This chiral building block is available from several commercial chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to support laboratory-scale research through to process development.

Table 2: Commercial Suppliers

Supplier	Purity Specification	Notes
ChemScene	≥97%	-
BLD Pharm	Not specified	-
Santa Cruz Biotechnology	Not specified	For Research Use Only
Alfa Chemistry	96%	-

Note: This is not an exhaustive list, and availability and purity may vary. It is recommended to request a certificate of analysis from the supplier for lot-specific data.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for the specific (1R,2R)-isomer is not readily available in the public domain. However, data for the "trans" isomer and related carbamates provide general guidance. The compound is anticipated to be harmful if swallowed and may cause skin and eye irritation.[\[3\]](#)

General Handling Precautions:

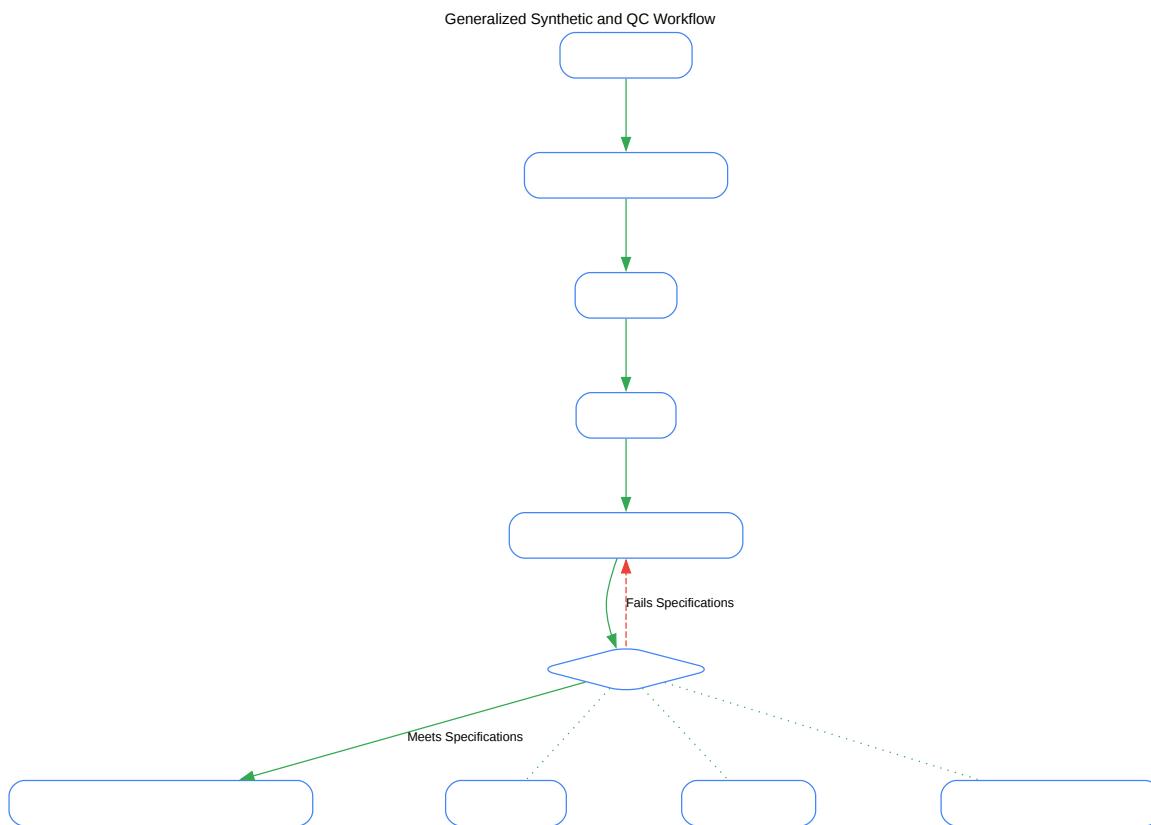
- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid breathing dust.
- Wash hands thoroughly after handling.

Synthesis and Quality Control

The synthesis of enantiomerically pure chiral amino alcohols like **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate** is a key challenge in organic chemistry.[\[8\]](#)[\[9\]](#)[\[10\]](#) While a specific, detailed experimental protocol for this exact molecule is not widely published, a general approach involves the asymmetric synthesis from achiral precursors or the resolution of a racemic mixture.

A plausible synthetic pathway could involve the asymmetric dihydroxylation of cyclopentene followed by selective protection and amination steps. The quality control of the final product is crucial to ensure its suitability for further synthetic applications.

Typical Analytical Methods for Quality Control:


- Purity Determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods to assess the chemical purity.
- Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) and Mass Spectrometry (MS) are used to confirm the chemical structure.

- Enantiomeric Purity: Chiral HPLC is the primary method to determine the enantiomeric excess (ee%) of the desired (1R,2R)-enantiomer.
- Specific Rotation: Measurement of the optical rotation using a polarimeter can also be used to assess enantiomeric purity.

Visualizing the Molecule and a Generalized Synthetic Workflow

To aid in the understanding of this molecule and its synthesis, the following diagrams are provided.

Caption: Chemical structure of **tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and quality control of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [(1R,2R)-2-Hydroxycyclopentyl]carbamic acid 1,1-dimethylethyl ester | CAS 454170-16-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 454170-16-2 | CAS DataBase [m.chemicalbook.com]
- 5. Carbamic acid, [(1R,2R)-2-hydroxycyclopentyl]-, 1,1-dimethylethyl ester (9CI) CAS#: 454170-16-2 [chemicalbook.com]
- 6. tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate - CAS:454170-16-2 - Shanghai Balmxy Pharmaceutic Co.Ltd [en.balmxy.com]
- 7. 454170-16-2[tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate 95%]- Jizhi Biochemical [acmec.com.cn]
- 8. benchchem.com [benchchem.com]
- 9. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in *E. coli* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b586715#commercial-suppliers-of-tert-butyl-1r-2r-2-hydroxycyclopentyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com